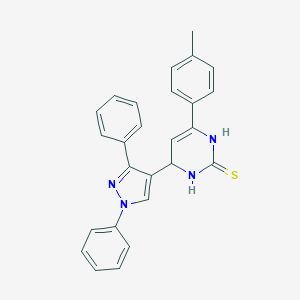![molecular formula C21H17N3O3S2 B292908 ethyl 6-[(cyanomethyl)thio]-4-oxo-1,3-diphenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B292908.png)
ethyl 6-[(cyanomethyl)thio]-4-oxo-1,3-diphenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ethyl 6-[(cyanomethyl)thio]-4-oxo-1,3-diphenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
準備方法
The synthesis of ethyl 6-[(cyanomethyl)thio]-4-oxo-1,3-diphenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials such as ethyl cyanoacetate, thiourea, and benzaldehyde derivatives under controlled conditions. The reaction is often catalyzed by acids or bases and may require specific solvents to achieve the desired product yield .
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for cost-effectiveness and efficiency. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
ethyl 6-[(cyanomethyl)thio]-4-oxo-1,3-diphenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the introduction of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: This reaction involves the replacement of one functional group with another. Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers .
科学的研究の応用
ethyl 6-[(cyanomethyl)thio]-4-oxo-1,3-diphenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development. It may exhibit properties such as antimicrobial, anticancer, or anti-inflammatory effects.
Medicine: Due to its potential biological activities, it could be investigated for therapeutic applications in treating various diseases.
作用機序
The mechanism of action of ethyl 6-[(cyanomethyl)thio]-4-oxo-1,3-diphenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects .
類似化合物との比較
ethyl 6-[(cyanomethyl)thio]-4-oxo-1,3-diphenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be compared with other similar compounds, such as:
Thiophene derivatives: These compounds also contain sulfur and exhibit a range of biological activities, including anti-inflammatory and anticancer properties.
Thiourea derivatives: Known for their diverse biological applications, including antibacterial and antioxidant activities.
Indole derivatives: These compounds are significant in medicinal chemistry due to their wide range of biological activities, such as antiviral and anticancer effects.
The uniqueness of this compound lies in its specific structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
特性
分子式 |
C21H17N3O3S2 |
|---|---|
分子量 |
423.5 g/mol |
IUPAC名 |
ethyl 4-(cyanomethylsulfanyl)-6-oxo-1,3-diphenyl-2-sulfanylidenepyrimidine-5-carboxylate |
InChI |
InChI=1S/C21H17N3O3S2/c1-2-27-20(26)17-18(25)23(15-9-5-3-6-10-15)21(28)24(19(17)29-14-13-22)16-11-7-4-8-12-16/h3-12H,2,14H2,1H3 |
InChIキー |
OEKUOZQJYQDZHW-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N(C(=S)N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)SCC#N |
正規SMILES |
CCOC(=O)C1=C(N(C(=S)N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)SCC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-amino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B292827.png)
![5-(1,3-diphenyl-1H-pyrazol-4-yl)-7-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B292828.png)
![4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-phenyl-3,4-dihydro-2(1H)-pyrimidinethione](/img/structure/B292829.png)


![2-[(5-cyano-6-oxo-3,4-diphenyl-1(6H)-pyridazinyl)acetyl]-N-(4-methylphenyl)hydrazinecarboxamide](/img/structure/B292835.png)
![1-(4-chlorophenyl)-2-(1,5,6,7-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)ethanone](/img/structure/B292838.png)
![8-(4-Chlorobenzoyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl methyl sulfide](/img/structure/B292840.png)
![5-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-7-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B292841.png)
![2-(2-[1,1'-biphenyl]-4-yl-2-oxoethoxy)-4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-phenylnicotinonitrile](/img/structure/B292842.png)

![ethyl ({4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-3-cyano-6-phenyl-2-pyridinyl}oxy)acetate](/img/structure/B292846.png)

